Ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its complex structure, which includes a naphthyridine core with various functional groups such as hydroxyl, isopropyl, methyl, and ester groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions
Formation of the Naphthyridine Core: The synthesis begins with the cyclization of appropriate precursors under acidic or basic conditions to form the naphthyridine ring.
Functional Group Introduction:
Final Esterification: The final step typically involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the naphthyridine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid for esterification.
Major Products
Oxidation: Conversion of hydroxyl to carbonyl groups.
Reduction: Conversion of carbonyl to hydroxyl groups.
Substitution: Formation of amides or thioesters from ester group substitution.
Scientific Research Applications
Ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in binding to active sites, while the ester group can undergo hydrolysis to release active metabolites. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate: Similar in structure but with a phenoxy group instead of an isopropyl group.
6,7-Dichloro-4-hydroxy-1-(2-isopropyl-4-methyl-pyridin-3-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile: Contains additional chlorine atoms and a pyridinyl group, which may alter its biological activity.
The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 4-hydroxy-7-methyl-2-oxo-1-propan-2-yl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-5-21-15(20)11-12(18)10-7-6-9(4)16-13(10)17(8(2)3)14(11)19/h6-8,18H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYCVWGJUUJTHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=C(C=C2)C)N(C1=O)C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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